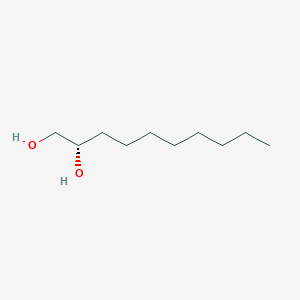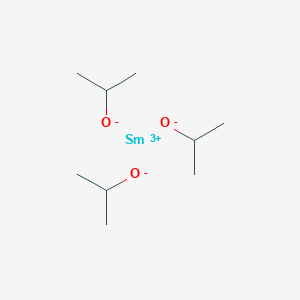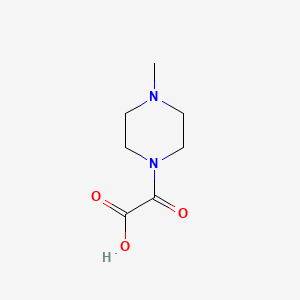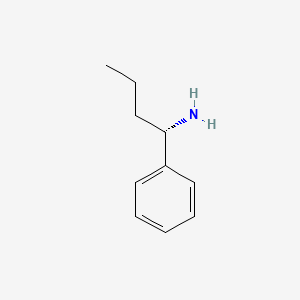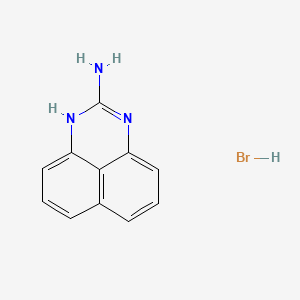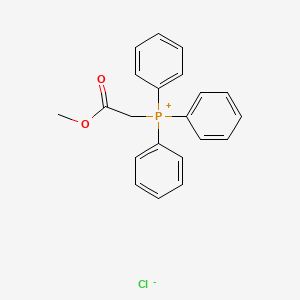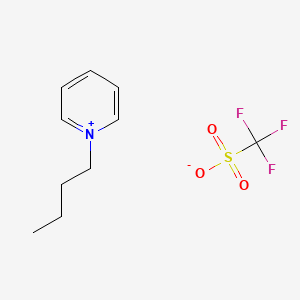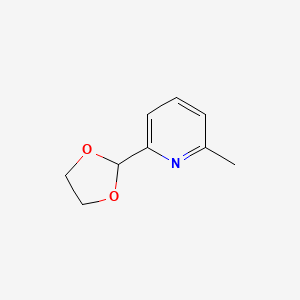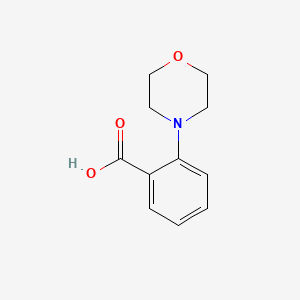
2-吗啉苯甲酸
概述
描述
2-Morpholinobenzoic acid is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid where the carboxyl group is substituted with a morpholine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
2-Morpholinobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 2-Morpholinobenzoic acid is phosphatidylcholine-specific phospholipase C (PC-PLC), a regulatory enzyme associated with cancer development and metastasis in various cancer cell lines .
Biochemical Pathways
The inhibition of PC-PLC by 2-Morpholinobenzoic acid affects the downstream activation of NF-κB, a nuclear transcription factor responsible for transcribing genes related to oncogenic traits, such as proliferation, angiogenesis, metastasis, and cancer cell survival .
Pharmacokinetics
The compound’s ability to inhibit pc-plc suggests that it is able to reach its target within the cell, indicating some degree of bioavailability .
Result of Action
The result of 2-Morpholinobenzoic acid’s action is a decrease in the proliferation of cancer cells. This is achieved through the inhibition of PC-PLC, leading to a reduction in the activation of NF-κB and subsequently, a decrease in the transcription of oncogenic genes .
生化分析
Biochemical Properties
2-Morpholinobenzoic Acid has been shown to interact with phosphatidylcholine-specific phospholipase C (PC-PLC), a regulatory enzyme associated with cancer development and metastasis in various cancer cell lines . The interaction between 2-Morpholinobenzoic Acid and PC-PLC can inhibit the activity of PC-PLC, which may have implications for the treatment of diseases where PC-PLC is implicated .
Cellular Effects
The effects of 2-Morpholinobenzoic Acid on cells are primarily related to its interaction with PC-PLC. By inhibiting PC-PLC, 2-Morpholinobenzoic Acid can potentially influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 2-Morpholinobenzoic Acid involves its interaction with PC-PLC. It has been shown to have improved PC-PLC inhibitory activity compared to the current literature standard, D609 . This suggests that 2-Morpholinobenzoic Acid may bind to PC-PLC and inhibit its activity, thereby affecting the downstream processes that PC-PLC is involved in .
Metabolic Pathways
Given its interaction with PC-PLC, it may be involved in pathways related to phosphatidylcholine metabolism .
准备方法
Synthetic Routes and Reaction Conditions
2-Morpholinobenzoic acid can be synthesized through several methods. One common method involves the reaction of ethyl 2-(morpholin-4-yl)benzoate with sodium hydroxide in methanol. The reaction is carried out at 80°C for 2 hours, yielding 2-Morpholinobenzoic acid with a high yield of 90% .
Industrial Production Methods
Industrial production of 2-Morpholinobenzoic acid typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems ensures consistent quality and purity of the final product.
化学反应分析
Types of Reactions
2-Morpholinobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzoic acids depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-Piperidinobenzoic acid
- 2-Pyrrolidinobenzoic acid
- 2-Piperazinobenzoic acid
Uniqueness
2-Morpholinobenzoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. Compared to similar compounds, it has distinct solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUJTVBAXQIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380186 | |
| Record name | 2-Morpholinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42106-48-9 | |
| Record name | 2-Morpholinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2-morpholinobenzoic acid derivatives interact with PC-PLC and what are the downstream effects of this interaction?
A1: While the exact mechanism of action for 2-morpholinobenzoic acid derivatives on PC-PLC is not fully elucidated in the provided research [], these compounds are identified as PC-PLC inhibitors. [] Inhibiting PC-PLC disrupts the downstream signaling cascade, which would normally lead to the activation of NF-κB. [] NF-κB is a crucial transcription factor involved in regulating various genes associated with cancer progression, such as those promoting proliferation, angiogenesis, metastasis, and cell survival. [] By hindering NF-κB activation, these compounds aim to suppress the growth and spread of cancer cells. []
Q2: How does the incorporation of a nitric oxide (NO) donating group impact the anti-proliferative activity of 2-morpholinobenzoic acid derivatives?
A2: The research highlights that incorporating an NO-donating motif, specifically a secondary benzylamine group, significantly enhances the anti-proliferative activity of 2-morpholinobenzoic acid derivatives. [] These NO-releasing derivatives demonstrated increased potency against MDA-MB-231 and HCT116 cancer cell lines compared to their parent compounds lacking the NO-donating moiety. [] This enhanced activity is attributed to the ability of NO to independently suppress NF-κB activity, creating a synergistic effect with PC-PLC inhibition and further hindering cancer cell proliferation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

